molecular formula C7H9NO3S2 B7583708 N-methyl-N-methylsulfonylthiophene-3-carboxamide

N-methyl-N-methylsulfonylthiophene-3-carboxamide

Cat. No.: B7583708
M. Wt: 219.3 g/mol
InChI Key: CLGBRRFELLKRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-methylsulfonylthiophene-3-carboxamide is a chemical compound with a molecular formula of C7H10N2O3S2. It is a white crystalline powder that is used in scientific research for its unique properties. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of N-methyl-N-methylsulfonylthiophene-3-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes that are involved in various biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to have anti-inflammatory properties. It has also been found to have potential applications in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-N-methylsulfonylthiophene-3-carboxamide is its high purity and stability. It is also relatively easy to synthesize, making it a popular choice for scientific research. However, its use is limited by its toxicity and potential side effects. It is important to handle this compound with care and to follow proper safety protocols when working with it.
List of

Future Directions

1. Further studies on the mechanism of action of N-methyl-N-methylsulfonylthiophene-3-carboxamide.
2. Development of new synthesis methods for this compound.
3. Investigation of its potential applications in agriculture and materials science.
4. Exploration of its potential use in the treatment of other diseases.
5. Studies on the toxicity and safety of this compound.
6. Development of new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of N-methyl-N-methylsulfonylthiophene-3-carboxamide involves the reaction of N-methylthiourea with methylsulfonyl chloride in the presence of a base. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product is obtained in high yield and purity and can be further purified using various techniques.

Scientific Research Applications

N-methyl-N-methylsulfonylthiophene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have several properties that make it useful in various fields.

Properties

IUPAC Name

N-methyl-N-methylsulfonylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-8(13(2,10)11)7(9)6-3-4-12-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGBRRFELLKRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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